molecular formula C19H14ClF2N3O4S B11394735 2-(benzylsulfonyl)-5-chloro-N-[4-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-[4-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11394735
M. Wt: 453.8 g/mol
InChI Key: ICAOQBBZVVOKQH-UHFFFAOYSA-N
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Description

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a pyrimidine ring substituted with chloro, difluoromethoxy, phenyl, and phenylmethanesulfonyl groups, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Difluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a difluoromethoxyphenyl group is introduced to the pyrimidine ring.

    Sulfonylation: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction using reagents like methanesulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or difluoromethoxy groups.

Scientific Research Applications

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[4-(difluoromethoxy)phenyl]-6-methylpyrimidin-4-amine
  • 5-Chloro-N-[4-(difluoromethoxy)phenyl]propyl-6-methylpyrimidin-4-amine

Uniqueness

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-phenylmethanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C19H14ClF2N3O4S

Molecular Weight

453.8 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-[4-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H14ClF2N3O4S/c20-15-10-23-19(30(27,28)11-12-4-2-1-3-5-12)25-16(15)17(26)24-13-6-8-14(9-7-13)29-18(21)22/h1-10,18H,11H2,(H,24,26)

InChI Key

ICAOQBBZVVOKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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